molecular formula C11H7NO5 B12854925 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid

Cat. No.: B12854925
M. Wt: 233.18 g/mol
InChI Key: AVCMVZPPAIWFQO-SNAWJCMRSA-N
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Description

7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzo[d]oxazole ring system substituted with carboxyvinyl and carboxylic acid groups. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form an intermediate, which is then further reacted to introduce the carboxyvinyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid include other benzoxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

7-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C11H7NO5/c13-8(14)5-4-6-2-1-3-7-9(6)17-10(12-7)11(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+

InChI Key

AVCMVZPPAIWFQO-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=C(O2)C(=O)O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(=O)O)C=CC(=O)O

Origin of Product

United States

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